6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under various conditions.Scientific Research Applications
Immunopharmacology
- Immunosuppressive Properties : A study compared the immunopharmacological profile of 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole (referred to as Sch 24937) with cyclosporin A, a well-known immunosuppressant. Sch 24937 was found to have potent inhibitory effects on B lymphocyte-mediated immune responses and demonstrated significant in vivo immunosuppressive activity, especially in rat models of adjuvant arthritis and experimental allergic encephalomyelitis. However, its development for treating human autoimmune conditions was limited due to hepatotoxicity (Smith et al., 1987).
Biochemical Research
- Human Serotonin 5-HT2 Receptor Binding : Research involving compounds isolated from the Jamaican sponge Smenospongia aurea identified 6-Bromo-2'-de-N-methylaplysinopsin, a compound structurally related to 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole, as a significant ligand for human serotonin 5-HT2 receptor subtypes. This finding has implications in the field of neuropharmacology, especially concerning serotonin-related pathways and disorders (Hu et al., 2002).
Organic Chemistry
- Synthesis and Reactivity : Several studies have focused on the synthesis and chemical reactivity of compounds structurally similar to 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole. These include exploring tandem reactions for synthesizing bromo(chloro)-selenyl(sulfenyl)indoles, investigating the reaction of methyl hexahydro indolizino indoles with N-bromosuccinimide, and studying the synthesis and applications of sulfur-containing polybromoindoles (Liu et al., 2012), (Irikawa et al., 1989), (El-Gamal et al., 2005).
X-Ray Crystallography
- Structural Analysis : A study of 7-acetyl-2-aryl-5-bromoindoles revealed insights into the crystal structure and hydrogen bonding patterns of these compounds, providing foundational knowledge for understanding the structural characteristics of similar bromoindoles (Mphahlele, 2018).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to better understand the compound.
Please consult with a professional chemist or a reliable source for specific information on “6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole”.
properties
IUPAC Name |
1-(6-bromo-5-chloro-3-pyridin-2-yl-1H-indol-2-yl)-2-methylsulfinylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2S/c1-23(22)8-14(21)16-15(12-4-2-3-5-19-12)9-6-11(18)10(17)7-13(9)20-16/h2-7,20H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUSHOZBKOBMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(=O)C1=C(C2=CC(=C(C=C2N1)Br)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920753 | |
Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole | |
CAS RN |
75696-17-2, 112405-57-9 | |
Record name | Sch 24937 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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